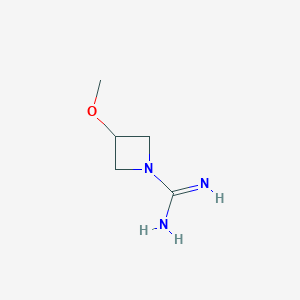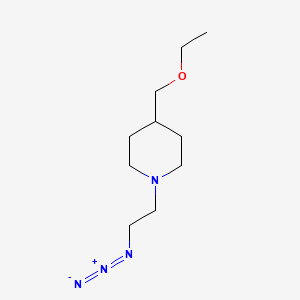
4-(3-(Fluoromethyl)azetidin-1-yl)aniline
Overview
Description
4-(3-(Fluoromethyl)azetidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Compounds containing azetidinone structures, similar to the core structure of 4-(3-(Fluoromethyl)azetidin-1-yl)aniline, have been synthesized and evaluated for their antimicrobial properties. For instance, a study reported the synthesis of azetidinone derivatives that exhibited significant antibacterial activity against various bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Anti-Inflammatory Activity
Another area of research involves the exploration of azetidinone derivatives for their anti-inflammatory properties. A study synthesized new derivatives of azetidinone and assessed their anti-inflammatory effects, finding that most of these compounds showed potent results compared to the reference drug, indomethacin (Sharma, Maheshwari, & Bindal, 2013). This indicates the potential of azetidinone derivatives in the development of anti-inflammatory medications.
Material Science Applications
Beyond biomedical applications, azetidinone structures have also found utility in material science. For instance, azetidinone derivatives were used in the synthesis of supramolecular extenders with precise chain lengths, demonstrating their potential in the development of advanced polyurethane elastomers (Kuo et al., 2012). This highlights the versatility of such compounds in various scientific domains.
Anticonvulsant Agents
Furthermore, azetidinone derivatives have been synthesized and screened for their anticonvulsant activity, with some compounds showing potent effects. This research avenue illustrates the potential application of azetidinone derivatives in addressing neurological disorders (Singh, 2017).
Cholesterol Absorption Inhibition
Azetidinone derivatives have been identified as potent inhibitors of cholesterol absorption, highlighting their potential in managing cholesterol levels and preventing cardiovascular diseases. One such compound, SCH 58235, was designed to enhance activity and block detrimental metabolic oxidation, showing remarkable efficacy in preclinical models (Rosenblum et al., 1998).
Properties
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-5-8-6-13(7-8)10-3-1-9(12)2-4-10/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJDFKRRSLVYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)N)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


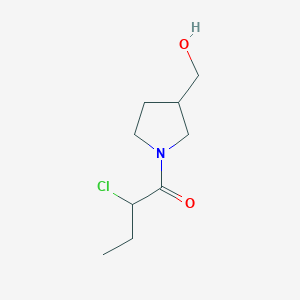
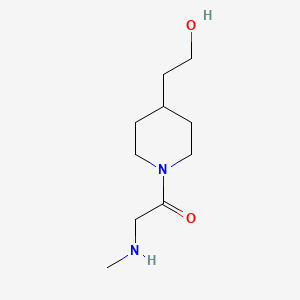
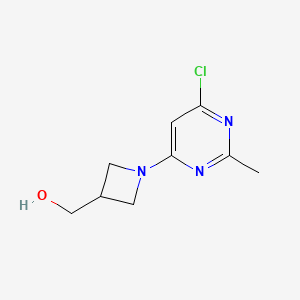


![6-Prolyl-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476769.png)
![6-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-3-oxa-6-azabicyclo[3.1.1]heptane](/img/structure/B1476771.png)
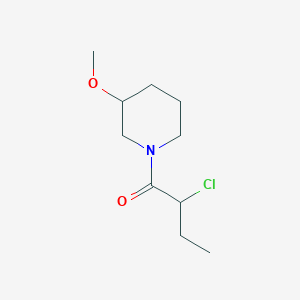


![3-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)-3-oxopropanenitrile](/img/structure/B1476775.png)
